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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154 Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2-
Bromo-6-morpholinopyridine did not yield a complete, verified dataset for this specific

compound. The following guide provides spectroscopic data for a closely related analogue, 2-

Bromo-6-ethylaminopyridine, to serve as a reference. This is supplemented with generalized

experimental protocols for the acquisition of such data, applicable to the target compound.

Spectroscopic Data Summary for 2-Bromo-6-
ethylaminopyridine
The following tables summarize the Nuclear Magnetic Resonance (NMR) data for 2-Bromo-6-

ethylaminopyridine, a structural analogue of 2-Bromo-6-morpholinopyridine.

Table 1: ¹H NMR Data for 2-Bromo-6-ethylaminopyridine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25 t 1H Pyridine H-4

6.71 d 1H Pyridine H-5

6.27 d 1H Pyridine H-3

4.61 s 1H N-H

3.23 q 2H -CH₂-

1.22 t 3H -CH₃

Table 2: ¹³C NMR Data for 2-Bromo-6-ethylaminopyridine

Chemical Shift (δ, ppm) Assignment

158.94 Pyridine C-6

139.67 Pyridine C-2

127.14 Pyridine C-4

115.60 Pyridine C-5

104.17 Pyridine C-3

37.05 -CH₂-

14.67 -CH₃

Note on IR and MS Data: While specific IR and MS data for 2-Bromo-6-morpholinopyridine
are not readily available, general characteristic absorptions can be predicted. For IR

spectroscopy, one would expect to see C-H stretching from the aromatic pyridine ring and the

aliphatic morpholine ring, C-N stretching, C-O stretching from the morpholine ether group, and

C-Br stretching vibrations. In mass spectrometry, the molecular ion peak would be expected,

along with a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br).

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The addition of

a small amount of an internal standard, such as tetramethylsilane (TMS), can be used for

chemical shift referencing (0 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal

sensitivity.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a

good signal-to-noise ratio. A typical spectral width would be from -2 to 12 ppm with a

relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary. The spectral width is typically from 0 to 200

ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the internal standard or the

residual solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common

technique for solid and liquid samples.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the atmosphere

(e.g., CO₂, H₂O).

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal, ensuring good contact.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a

spectral range of 4000-400 cm⁻¹.

Data Processing: The software automatically performs the background subtraction. The

resulting spectrum shows the absorbance or transmittance as a function of wavenumber

(cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using an

Electrospray Ionization (ESI) source coupled to a mass analyzer.

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL

range) in a suitable solvent that is compatible with the ESI source, such as methanol or

acetonitrile, often with a small amount of formic acid to promote ionization.

Instrument Setup:

Calibrate the mass analyzer using a known calibration standard.

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,

and drying gas flow rate and temperature, to achieve a stable spray and optimal

ionization.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum over a mass range appropriate for the expected molecular
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weight of the compound. Data is typically collected in positive ion mode for aminopyridine

derivatives.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment

ions. Analyze the isotopic pattern, particularly for bromine, to confirm the elemental

composition.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-morpholinopyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278154#spectroscopic-data-for-2-bromo-6-
morpholinopyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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